2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid
Description
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid is a piperazine derivative featuring a methyl group at the N1 position and a ketone at the C3 position of the piperazine ring, with an acetic acid moiety attached to the C2 position.
Properties
IUPAC Name |
2-(1-methyl-3-oxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-9-3-2-8-7(12)5(9)4-6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKYGXLDOAFGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349577 | |
| Record name | 2-(1-methyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033537-82-4 | |
| Record name | 2-(1-methyl-3-oxopiperazin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as sodium hydride.
Oxidation to Form the Ketone: The ketone group can be introduced through oxidation using reagents like potassium permanganate or chromium trioxide.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group, which can be achieved through the reaction of the intermediate compound with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neural activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The piperazine core and acetic acid moiety are common across analogs, but substitutions significantly alter properties:
Key Observations :
Crystallographic and Conformational Data
Crystal structures of related compounds reveal hydrogen-bonding patterns and molecular conformations:
- 2-(2-Methoxyphenyl)acetic acid () forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a common feature in carboxylic acids. This dimerization stabilizes the crystal lattice and may influence solubility .
- 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid () adopts a chair conformation in the cyclohexyl group, with intermolecular C–H⋯C interactions stabilizing the crystal packing .
- 2-(3-Bromo-4-methoxyphenyl)acetic acid () shows a near-planar methoxy group and a perpendicular acetic acid moiety relative to the aromatic ring, highlighting substituent-induced electronic effects on molecular geometry .
Implications for 2-(1-Methyl-3-oxopiperazin-2-yl)acetic Acid :
Pharmacological and Toxicological Profiles
- Methyl 2-phenylacetoacetate () is used as a reference standard in pharmaceutical analysis, suggesting acetic acid derivatives are metabolically stable and suitable for drug development .
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide () is a related USP compound, indicating piperazine-acetic acid hybrids are pharmacologically relevant, possibly as intermediates or active ingredients .
Key Differences :
- The methyl substitution in the target compound may reduce toxicity compared to bulkier analogs (e.g., phenoxybenzyl in ) by avoiding metabolic complications from aromatic systems.
Biological Activity
2-(1-Methyl-3-oxopiperazin-2-yl)acetic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its biochemical interactions, cellular effects, and therapeutic implications, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring and an acetic acid moiety, contributing to its unique reactivity and biological profile. Its molecular formula is CHNO, with a molecular weight of approximately 198.23 g/mol. The presence of a ketone group on the piperazine ring is significant for its biological interactions.
Biochemical Interactions
This compound plays a crucial role in various biochemical reactions. It interacts with enzymes and proteins, influencing their activity and function. For instance, studies indicate that it can bind to active sites or allosteric sites on enzymes, leading to either inhibition or activation of their catalytic functions .
Enzyme Interaction Studies
| Enzyme | Effect of this compound |
|---|---|
| Metabolic enzymes | Potential inhibition observed in kinetic assays |
| Protein kinases | Modulation of activity noted in cell signaling pathways |
| Receptor proteins | Binding affinity leading to altered signaling cascades |
Cellular Effects
The compound significantly affects cellular processes, including:
- Cell Signaling : It modulates pathways that regulate cell growth and differentiation. For example, it has been shown to alter gene expression related to metabolic processes.
- Metabolic Regulation : By influencing metabolic pathways, it can lead to changes in cellular energy dynamics and overall metabolism.
Therapeutic Implications
Research indicates potential therapeutic applications for this compound:
Case Studies and Experimental Findings
- Anti-inflammatory Activity : In experimental models, the compound demonstrated anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In a carrageenan-induced paw edema test in rats, doses of 25 mg/kg and 125 mg/kg showed significant edema inhibition (48.9–63.1%) compared to controls .
- Enzyme Inhibition : In vitro studies have indicated that the compound can inhibit specific metabolic enzymes, which may have implications for conditions such as obesity or diabetes where metabolic dysregulation is prevalent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
